2,5-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2,5-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a pyridine ring substituted with two methoxy groups and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2,5-dimethoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically forms biaryl or styrene derivatives.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the methoxy groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Bases: Like potassium carbonate or sodium hydroxide for various reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Aldehydes and Carboxylic Acids: Formed from oxidation of methoxy groups.
Substituted Pyridines: Formed from electrophilic substitution reactions.
Scientific Research Applications
2,5-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily based on its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic species in the presence of a palladium catalyst. This reactivity is facilitated by the electron-donating methoxy groups on the pyridine ring, which stabilize the transition state and enhance the overall reaction efficiency.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
- 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2,5-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic properties and reactivity. The presence of two methoxy groups enhances its nucleophilicity and stability, making it a valuable compound in various synthetic applications.
Properties
IUPAC Name |
2,5-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)9-7-11(17-6)15-8-10(9)16-5/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAQORSRHBFWSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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